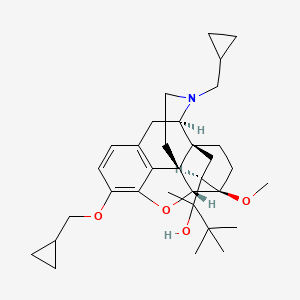![molecular formula C31H24N4Na2O8S2 B13409102 7-Hydroxy-8-[[4'-[(4-methoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt (Technical Grade)](/img/structure/B13409102.png)
7-Hydroxy-8-[[4'-[(4-methoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt (Technical Grade)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-8-[[4’-[(4-methoxyphenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt (Technical Grade) is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industry. The compound’s structure features multiple aromatic rings and azo groups, which contribute to its stability and color characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-[[4’-[(4-methoxyphenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt involves several steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The raw materials are carefully measured and mixed, and the reaction parameters are optimized to achieve the desired product quality. Post-reaction, the compound is purified through filtration, crystallization, and drying processes to obtain the technical grade product.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-8-[[4’-[(4-methoxyphenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the reaction pathway and conditions.
Scientific Research Applications
7-Hydroxy-8-[[4’-[(4-methoxyphenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt is utilized in several scientific research fields:
Chemistry: Used as a dye and pigment in analytical chemistry for staining and visualization.
Biology: Employed in histological staining to highlight specific cellular components.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Widely used in textile, paper, and leather industries for dyeing and printing purposes.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo bonds, leading to changes in their activity or structure. The pathways involved often include redox reactions and covalent modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin
- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 7-Hydroxy-8-[[4’-[(4-methoxyphenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt stands out due to its multiple azo linkages and sulfonic acid groups, which enhance its solubility and stability. These features make it particularly suitable for industrial dyeing applications where high performance and durability are required.
Properties
Molecular Formula |
C31H24N4Na2O8S2 |
|---|---|
Molecular Weight |
690.7 g/mol |
IUPAC Name |
disodium;7-hydroxy-8-[[4-[4-[(4-methoxyphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C31H26N4O8S2.2Na/c1-18-14-20(4-11-26(18)33-32-23-7-9-24(43-3)10-8-23)21-5-12-27(19(2)15-21)34-35-31-28(36)13-6-22-16-25(44(37,38)39)17-29(30(22)31)45(40,41)42;;/h4-17,36H,1-3H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI Key |
IFOFOSIVPFPEMS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=CC=C(C=C5)OC.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)
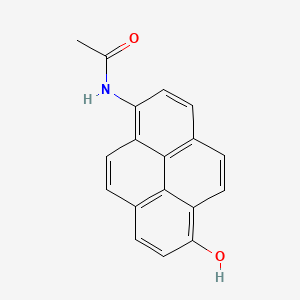
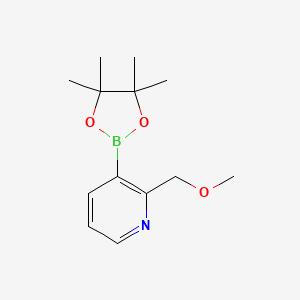
![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)

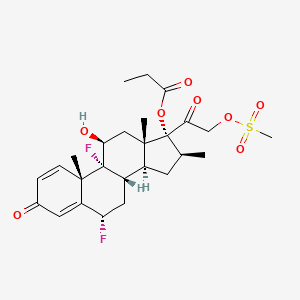
![1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride](/img/structure/B13409059.png)
![N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride)](/img/structure/B13409069.png)
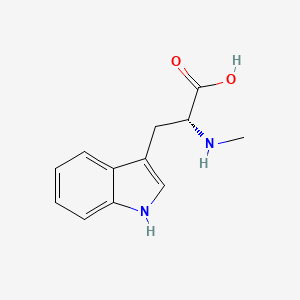
![(7S,9S)-7-[(2S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B13409085.png)

